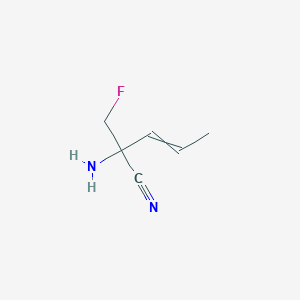
2-Fluoromethyl-2-amino-3-pentenenitrile
Cat. No. B8298723
M. Wt: 128.15 g/mol
InChI Key: OYFLWBBZCSCSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04439619
Procedure details


Under an atmosphere of nitrogen, propenylmagnesium bromide is prepared from magnesium turnings (9.8 g, 400 mmoles), freshly distilled 1-bromo-1-propene (24.2 g, 200 mmoles) and 200 mL of dry tetrahydrofuran. After removing the Grignard solution from the excess of magnesium and cooling to -40° C., fluoroacetonitrile (11.8 g, 200 mmoles) in tetrahydrofuran (70 mL) is added during 15 mins. The reaction mixture is then poured into a solution of sodium cyanide (40 g) and ammonium chloride (59 g) in water (400 mL) and kept 1 hour at room temperature. After saturation with sodium chloride, the tetrahydrofuran layer is separated and evaporated under reduced pressure. The residue is dissolved in diethyl ether, washed with water, dried with sodium sulfate and evaporated to give crude 2-fluoromethyl-2-amino-3-pentenenitrile (1:1 cis/trans mixture, 21.5 g, 84%) as a dark coloured oil which is used for the next step without further purification.









Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[Mg:1].[Br:2][CH:3]=[CH:4][CH3:5].[F:6][CH2:7][C:8]#[N:9].[C-:10]#[N:11].[Na+].[Cl-].[NH4+].O1C[CH2:18][CH2:17][CH2:16]1>O>[CH:16]([Mg:1][Br:2])=[CH:17][CH3:18].[F:6][CH2:7][C:8]([NH2:9])([CH:3]=[CH:4][CH3:5])[C:10]#[N:11] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
24.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FCC#N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
59 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the Grignard solution from the excess of magnesium
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After saturation with sodium chloride, the tetrahydrofuran layer is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=CC)[Mg]Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(C#N)(C=CC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.5 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
